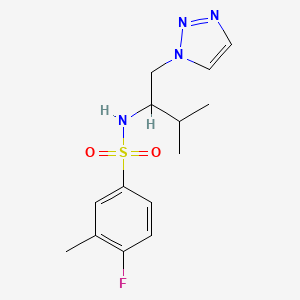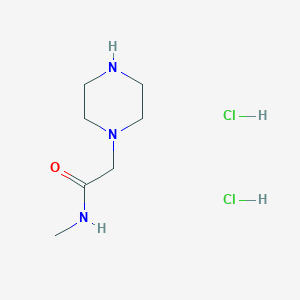![molecular formula C19H17ClN2O3S B2357865 4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine CAS No. 866811-94-1](/img/structure/B2357865.png)
4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine, also known as BSQCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that contains a benzenesulfonyl group and a morpholine ring. BSQCM has been shown to exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Electron-transfer Complexation
Morpholine derivatives have been widely used in various organic syntheses due to their ability to form intermolecular charge-transfer (CT) complexes with π–acceptors. These complexes have been spectrophotometrically investigated, revealing their potential in understanding electron-transfer mechanisms in organic molecules (Al-Wasidi et al., 2019).
Hydrogen-bond Networks
The study of hydrogen-bonded complexes involving morpholine and chloranilic acid has led to the elucidation of one- and two-dimensional hydrogen-bond networks. These findings contribute to the understanding of molecular interactions and the design of molecular assemblies (Ishida & Kashino, 1999).
Organic Synthesis
Research has demonstrated the synthesis of complex organic molecules involving morpholine derivatives, contributing to the development of new synthetic methods and the creation of novel compounds with potential applications in various fields of chemistry (Titov & Grishchenko, 1972).
Molecular Structure
The study of molecular structures, such as that of a caged Zn2+ probe with a morpholine derivative, enhances our understanding of molecular conformation and interaction. These insights are crucial for the development of new materials and sensors (Aoki et al., 2008).
Oligosaccharide Synthesis
Benzenesulfinyl morpholine has been introduced as a new promoter for the activation of thioglycosides, facilitating oligosaccharide synthesis. This research contributes to the field of carbohydrate chemistry, enabling the efficient assembly of complex oligosaccharides (Wang et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells .
Mode of Action
It is known that the compound interacts with its target, cathepsin s, and inhibits its activity . This inhibition could lead to a decrease in antigen presentation, thereby modulating the immune response .
Biochemical Pathways
Given its target, it is likely that the compound affects the antigen processing and presentation pathway .
Result of Action
By inhibiting cathepsin s, the compound could potentially modulate the immune response .
Eigenschaften
IUPAC Name |
4-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUSFJKGFYVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)
![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)
![(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B2357795.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)

![5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2357803.png)

![2-Methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2357805.png)